molecular formula C25H24O4S B12786894 3-((10-Ethyl-11-(4-hydroxyphenyl)dibenzo(b,f)thiepin-3-yl)oxy)-1,2-propanediol CAS No. 85850-94-8

3-((10-Ethyl-11-(4-hydroxyphenyl)dibenzo(b,f)thiepin-3-yl)oxy)-1,2-propanediol

Cat. No.: B12786894
CAS No.: 85850-94-8
M. Wt: 420.5 g/mol
InChI Key: ALAWFOUNZCSZPS-UHFFFAOYSA-N
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Description

3-((10-Ethyl-11-(4-hydroxyphenyl)dibenzo(b,f)thiepin-3-yl)oxy)-1,2-propanediol is a complex organic compound that features a dibenzo(b,f)thiepin core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((10-Ethyl-11-(4-hydroxyphenyl)dibenzo(b,f)thiepin-3-yl)oxy)-1,2-propanediol typically involves multi-step organic reactions. The starting materials often include dibenzo(b,f)thiepin derivatives, which undergo functional group modifications to introduce the ethyl and hydroxyphenyl groups. The final step usually involves the attachment of the 1,2-propanediol moiety through etherification or similar reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing purification techniques such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-((10-Ethyl-11-(4-hydroxyphenyl)dibenzo(b,f)thiepin-3-yl)oxy)-1,2-propanediol can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to modify the dibenzo(b,f)thiepin core or the hydroxyphenyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the dibenzo(b,f)thiepin core could lead to partially or fully reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-((10-Ethyl-11-(4-hydroxyphenyl)dibenzo(b,f)thiepin-3-yl)oxy)-1,2-propanediol can be used as a building block for synthesizing more complex molecules

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential therapeutic properties. The presence of the hydroxyphenyl group suggests possible antioxidant activity, while the dibenzo(b,f)thiepin core could interact with biological targets such as enzymes or receptors.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features. It may also find applications in the production of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-((10-Ethyl-11-(4-hydroxyphenyl)dibenzo(b,f)thiepin-3-yl)oxy)-1,2-propanediol would depend on its specific applications. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The hydroxyphenyl group could participate in hydrogen bonding or redox reactions, while the dibenzo(b,f)thiepin core may provide structural stability and facilitate interactions with hydrophobic regions of proteins or membranes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-((10-Ethyl-11-(4-hydroxyphenyl)dibenzo(b,f)thiepin-3-yl)oxy)-1,2-propanediol include other dibenzo(b,f)thiepin derivatives, such as:

  • 10,11-Dihydro-5H-dibenzo(b,f)thiepin
  • 10,11-Dihydro-5H-dibenzo(b,f)thiepin-2-amine
  • 10,11-Dihydro-5H-dibenzo(b,f)thiepin-2-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement. The combination of the ethyl, hydroxyphenyl, and 1,2-propanediol groups on the dibenzo(b,f)thiepin core provides distinct chemical and physical properties that can be exploited in various applications.

Properties

CAS No.

85850-94-8

Molecular Formula

C25H24O4S

Molecular Weight

420.5 g/mol

IUPAC Name

3-[6-ethyl-5-(4-hydroxyphenyl)benzo[b][1]benzothiepin-2-yl]oxypropane-1,2-diol

InChI

InChI=1S/C25H24O4S/c1-2-20-21-5-3-4-6-23(21)30-24-13-19(29-15-18(28)14-26)11-12-22(24)25(20)16-7-9-17(27)10-8-16/h3-13,18,26-28H,2,14-15H2,1H3

InChI Key

ALAWFOUNZCSZPS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(C=C(C=C2)OCC(CO)O)SC3=CC=CC=C31)C4=CC=C(C=C4)O

Origin of Product

United States

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